molecular formula C12H8Br2N2O B13880376 2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone

2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone

Katalognummer: B13880376
Molekulargewicht: 356.01 g/mol
InChI-Schlüssel: KZMKVPDVYKCZLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone is a chemical compound that belongs to the class of bromopyridine derivatives. This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in the field of medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-(2-bromopyridin-4-yl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reactant concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature to reflux conditions.

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide, room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, room temperature to reflux conditions.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amines or alcohols.

Wirkmechanismus

The mechanism of action of 2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone is unique due to its specific substitution pattern, which allows for versatile reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial settings .

Eigenschaften

Molekularformel

C12H8Br2N2O

Molekulargewicht

356.01 g/mol

IUPAC-Name

2-bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone

InChI

InChI=1S/C12H8Br2N2O/c13-10-7-8(4-6-16-10)11(14)12(17)9-3-1-2-5-15-9/h1-7,11H

InChI-Schlüssel

KZMKVPDVYKCZLG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)C(C2=CC(=NC=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.